Enantiomeric Purity: (3R)-Enantiomer vs. Racemic Mixture
The (3R)-enantiomer is available at a verified chiral purity of 99.5% (GC), ensuring the absence of the undesired (3S)-enantiomer that constitutes 50% of the racemic mixture (CAS 103057-44-9) . Using the racemate in a stereospecific synthesis reduces the maximum theoretical yield of the desired diastereomer by 50% and introduces a chiral impurity that is costly to separate [1].
| Evidence Dimension | Enantiomeric Purity / Chiral Integrity |
|---|---|
| Target Compound Data | ≥99.5% (GC, chiral purity) |
| Comparator Or Baseline | Racemic mixture (CAS 103057-44-9): 0% ee (equimolar mixture of enantiomers) |
| Quantified Difference | 99.5 percentage points higher enantiomeric excess for the target compound |
| Conditions | Gas chromatography (GC) on a chiral stationary phase |
Why This Matters
Procuring a chirally pure (3R)-enantiomer eliminates the yield loss and purification burden inherent in using racemic starting materials for asymmetric synthesis.
- [1] Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. View Source
